molecular formula C7H6N2O2S B069136 2-Pyridinesulfonylacetonitrile CAS No. 170449-34-0

2-Pyridinesulfonylacetonitrile

Cat. No. B069136
CAS RN: 170449-34-0
M. Wt: 182.2 g/mol
InChI Key: SAKACXZDAJXBCI-UHFFFAOYSA-N
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Description

Pyridine derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of chemical reactivity and are pivotal in the development of various pharmaceuticals, agrochemicals, and materials. Their properties and transformations under different conditions form the foundation for synthesizing more complex molecules.

Synthesis Analysis

Synthesis of pyridine derivatives, including those similar to "2-Pyridinesulfonylacetonitrile", can be achieved through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method efficiently produces functionalized 2-amino hydropyridines and 2-pyridinones (Sun, Xia, & Yan, 2011).

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated through X-ray crystallography, revealing the spatial arrangement of atoms and the planarity or non-planarity of the pyridine ring. For example, the crystal structure of a related pyridine derivative shows a monoclinic space group with specific unit cell dimensions, indicating the coplanar arrangement of pyrazole, pyridine, and pyran rings (Ganapathy et al., 2015).

Scientific Research Applications

  • Corrosion Inhibition : 2-Pyridinecarbonitrile derivatives have been studied for their effectiveness in preventing corrosion of mild steel in acidic environments. Electrochemical methods like EIS, LPR, and potentiodynamic polarization measurements have been used to assess their performance (Yıldız et al., 2014).

  • Organic Synthesis and Reactivity : Substituted 2-phenylethyl m-nitrobenzenesulfonates with pyridines have been studied in acetonitrile to understand their kinetics and structure-reactivity correlations (Yoh, Yang, & Han, 1987).

  • Pharmaceutical Applications : Novel pyridine, chromene, thiophene, and thiazole derivatives synthesized from 2-Tosylacetonitrile show promising antioxidant and antitumor activities (Fadda et al., 2012).

  • Sensor Development : Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes exhibit properties useful for developing chromogenic and luminescent sensors for acids (Zhang et al., 2009).

  • Chemical Transformations : Iron-catalyzed dehydrogenative sp3-sp2 coupling using acetonitrile has been achieved, providing a novel approach to synthesize heteroarylacetonitriles, useful in pharmaceuticals like zolpidem (Su et al., 2017).

  • Chemical Synthesis : Sulfone-Metal exchange and alkylation of Sulfonylnitriles including 2-pyridinesulfonylacetonitrile have been explored, showing a method to efficiently assemble quaternary nitriles (Yang et al., 2017).

  • Antimicrobial and Antioxidant Activity : Novel pyridine derivatives have shown antimicrobial and antioxidant properties, offering potential for the development of new drugs (Lagu & Yejella, 2020).

  • Synthesis of Heterocyclic Compounds : Chemistry of heteroanalogs of isoflavones involving 2-pyridylacetonitrile has been studied, revealing potential for creating novel compounds with antimicrobial activity (Khilya et al., 1975).

  • Molecular Docking and Screening : Pyridine derivatives have been synthesized and evaluated for their binding energies and interactions with target proteins, showing relevance in drug discovery and molecular docking studies (Flefel et al., 2018).

Safety and Hazards

2-Pyridinesulfonylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-pyridin-2-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-4-6-12(10,11)7-3-1-2-5-9-7/h1-3,5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKACXZDAJXBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333980
Record name 2-Pyridinesulfonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170449-34-0
Record name 2-Pyridinesulfonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170449-34-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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